Imino(methyl)(oxolan-3-yl)-lambda6-sulfanone hydrochloride

CAS No.: 2174002-10-7

Cat. No.: VC6819334

Molecular Formula: C5H12ClNO2S

Molecular Weight: 185.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2174002-10-7 |

|---|---|

| Molecular Formula | C5H12ClNO2S |

| Molecular Weight | 185.67 |

| IUPAC Name | imino-methyl-oxo-(oxolan-3-yl)-λ6-sulfane;hydrochloride |

| Standard InChI | InChI=1S/C5H11NO2S.ClH/c1-9(6,7)5-2-3-8-4-5;/h5-6H,2-4H2,1H3;1H |

| Standard InChI Key | LSPNWZIBOJAZLF-UHFFFAOYSA-N |

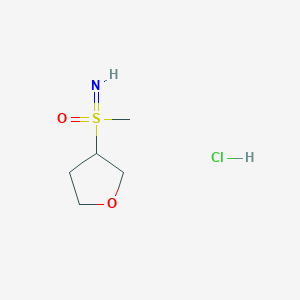

| SMILES | CS(=N)(=O)C1CCOC1.Cl |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name imino(methyl)(oxolan-3-yl)-lambda6-sulfanone reflects its lambda-6 sulfur coordination, a hallmark of sulfoximines. The "oxolan-3-yl" group denotes a tetrahydrofuran ring substituted at the 3-position, while the hydrochloride suffix indicates the compound’s salt form, likely enhancing solubility and stability .

Structural Features

The core structure consists of:

-

A sulfur atom in a sulfoximine configuration (S=O and S=N bonds).

-

A methyl group and oxolan-3-yl group bonded to sulfur.

-

A hydrochloride counterion stabilizing the imino group’s protonation.

Comparative analysis with analogs like imino(methyl)(oxan-4-yl)-lambda6-sulfanone (PubChem CID 90139500) and imino(methyl)(pyridin-2-yl)-lambda6-sulfanone (PubChem CID 76456-06-9) suggests that the oxolan-3-yl group introduces distinct steric and electronic effects due to the tetrahydrofuran ring’s smaller size and oxygen’s electronegativity.

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis for this compound is documented, analogous sulfoximines are typically prepared via:

-

Sulfilimine Formation: Reaction of sulfides with hydroxylamine derivatives.

-

Oxidation: Conversion of sulfilimines to sulfoximines using oxidizing agents like meta-chloroperbenzoic acid (mCPBA).

-

Salt Formation: Protonation with hydrochloric acid to yield the hydrochloride salt.

A plausible route for this compound involves:

-

Reacting methyl(tetrahydrofuran-3-yl)sulfide with chloramine-T to form the sulfilimine intermediate.

-

Oxidizing the intermediate with hydrogen peroxide to yield the sulfoximine.

Industrial-Scale Production

Industrial methods would likely employ continuous flow reactors for precise control of exothermic oxidation steps, similar to processes described for cyclopentyl(imino)methyl-lambda6-sulfanone. Solvent selection (e.g., ethanol or dichloromethane) and temperature gradients (0–50°C) are critical for optimizing yield and purity.

Physicochemical Properties

Molecular and Structural Data

Solubility and Stability

-

Solubility: Expected high solubility in polar solvents (water, ethanol) due to the hydrochloride salt form, contrasting with neutral sulfoximines .

-

Stability: Likely hygroscopic; storage under inert atmosphere recommended to prevent decomposition.

Chemical Reactivity

Key Reactions

-

Nucleophilic Substitution: The imino group may undergo substitution with amines or thiols.

-

Oxidation/Reduction: Further oxidation to sulfones or reduction to thiols possible under strong conditions.

-

Acid-Base Reactions: Deprotonation in basic media to regenerate the free sulfoximine.

Mechanistic Insights

The electron-withdrawing sulfanone group activates the sulfur center for nucleophilic attack, while the oxolan-3-yl group’s steric bulk may influence reaction regioselectivity .

Applications and Industrial Relevance

Pharmaceutical Development

As a sulfoximine, this compound is a potential pharmacophore in:

-

Kinase Inhibitors: Leveraging sulfur’s hydrogen-bonding capacity for ATP-binding site interactions.

-

Prodrugs: Utilizing the hydrochloride salt for enhanced dissolution.

Material Science

Sulfoximines contribute to ligands in catalysis (e.g., asymmetric synthesis), though the oxolan-3-yl group’s impact on chirality remains unexplored.

Future Directions

Research Priorities

-

Synthetic Optimization: Developing one-pot methodologies to improve yield.

-

Biological Screening: Testing against cancer, bacterial, and viral targets.

-

Crystallography: Resolving 3D structure to guide drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume